molecular formula C9H7BrF4O B15313538 3-(3-Bromo-4-fluorophenyl)-1,1,1-trifluoropropan-2-ol

3-(3-Bromo-4-fluorophenyl)-1,1,1-trifluoropropan-2-ol

Cat. No.: B15313538
M. Wt: 287.05 g/mol
InChI Key: JUMHFDSAGHKEGU-UHFFFAOYSA-N
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Description

3-(3-Bromo-4-fluorophenyl)-1,1,1-trifluoropropan-2-ol is an organic compound that features a bromine and fluorine-substituted phenyl ring attached to a trifluoropropanol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Bromo-4-fluorophenyl)-1,1,1-trifluoropropan-2-ol typically involves the reaction of 3-bromo-4-fluorobenzaldehyde with trifluoromethyl ketone under basic conditions. The reaction proceeds through a nucleophilic addition mechanism, followed by reduction to yield the desired product. Common reagents used in this synthesis include sodium borohydride (NaBH4) as the reducing agent and a suitable solvent such as ethanol or methanol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-(3-Bromo-4-fluorophenyl)-1,1,1-trifluoropropan-2-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.

    Reduction: The compound can be reduced to form the corresponding alcohol or alkane.

    Substitution: The bromine and fluorine atoms can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.

    Substitution: Nucleophiles such as sodium methoxide (NaOMe) or electrophiles like alkyl halides can be used under appropriate conditions.

Major Products

    Oxidation: Formation of 3-(3-Bromo-4-fluorophenyl)-1,1,1-trifluoropropanone.

    Reduction: Formation of 3-(3-Bromo-4-fluorophenyl)-1,1,1-trifluoropropanol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile or electrophile used.

Scientific Research Applications

3-(3-Bromo-4-fluorophenyl)-1,1,1-trifluoropropan-2-ol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3-(3-Bromo-4-fluorophenyl)-1,1,1-trifluoropropan-2-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s effects are mediated through the modulation of these targets, leading to changes in cellular pathways and biological processes. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    3-Bromo-4-fluorophenol: A related compound with similar substitution patterns on the phenyl ring.

    (3-Bromo-4-fluorophenyl)boronic acid: Another compound with a boronic acid functional group instead of the trifluoropropanol moiety.

Uniqueness

3-(3-Bromo-4-fluorophenyl)-1,1,1-trifluoropropan-2-ol is unique due to the presence of both bromine and fluorine atoms on the phenyl ring, combined with a trifluoropropanol group. This combination imparts distinct chemical properties, such as increased lipophilicity and potential for diverse chemical reactivity, making it valuable for various applications in research and industry.

Properties

Molecular Formula

C9H7BrF4O

Molecular Weight

287.05 g/mol

IUPAC Name

3-(3-bromo-4-fluorophenyl)-1,1,1-trifluoropropan-2-ol

InChI

InChI=1S/C9H7BrF4O/c10-6-3-5(1-2-7(6)11)4-8(15)9(12,13)14/h1-3,8,15H,4H2

InChI Key

JUMHFDSAGHKEGU-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1CC(C(F)(F)F)O)Br)F

Origin of Product

United States

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